molecular formula C10H14N2O2 B2629045 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid CAS No. 1698265-40-5

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid

Cat. No.: B2629045
CAS No.: 1698265-40-5
M. Wt: 194.234
InChI Key: IOMHVMOWSXGSLP-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H14N2O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a pyrazole ring substituted with an isopropyl group

Scientific Research Applications

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid has several applications in scientific research:

Future Directions

The future directions for research on “2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid” and similar pyrazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropane carboxylic acid moiety. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with a cyclopropanation reagent under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclopropanation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism by which 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the cyclopropane ring.

    Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the pyrazole moiety.

    2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the pyrazole moiety with an isopropyl substitution. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-5-7(4-11-12)8-3-9(8)10(13)14/h4-6,8-9H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHVMOWSXGSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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